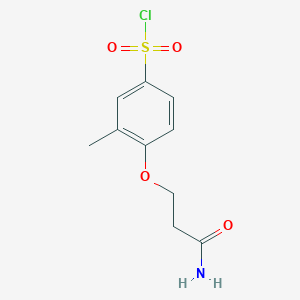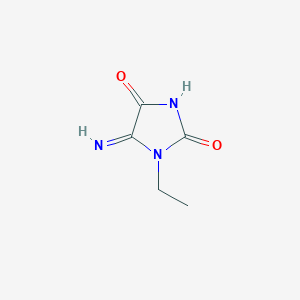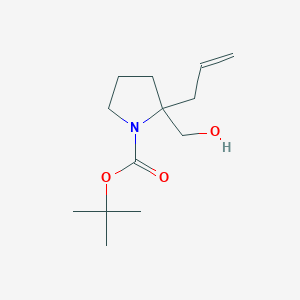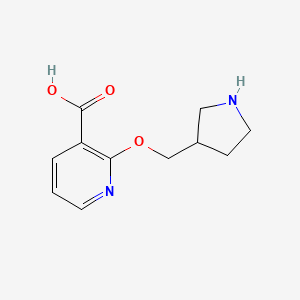
4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride is a chemical compound with a complex structure that includes an amino group, a ketone group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with 3-amino-3-oxopropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, or the amino group can be oxidized to a nitro group.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used.
Condensation Reactions: Reagents like aldehydes or ketones in the presence of acid or base catalysts are used.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation and Reduction Reactions: Products include alcohols, nitro compounds, and reduced amines.
Condensation Reactions: Products include imines and amides.
Scientific Research Applications
4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The amino and ketone groups may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-oxopropanoic acid: Shares the amino and ketone groups but lacks the sulfonyl chloride group.
4-(3-Amino-3-oxopropoxy)-1-benzylpiperidinium: Contains a similar amino and ketone structure but with a different aromatic ring and no sulfonyl chloride group.
Uniqueness
4-(3-Amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it particularly valuable in applications requiring specific and irreversible interactions with target molecules.
Properties
Molecular Formula |
C10H12ClNO4S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
4-(3-amino-3-oxopropoxy)-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO4S/c1-7-6-8(17(11,14)15)2-3-9(7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) |
InChI Key |
VDVUPGWXFKNVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12833553.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)


![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)


![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)

![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)


